3-Chloro-4-fluoro-5-hydroxybenzoic acid
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Overview
Description
3-Chloro-4-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-hydroxybenzoic acid typically involves the chlorination and fluorination of hydroxybenzoic acid derivatives. One common method is the halogenation of 4-hydroxybenzoic acid, followed by selective substitution reactions to introduce the chlorine and fluorine atoms at the desired positions. The reaction conditions often include the use of halogenating agents such as chlorine gas or fluorine-containing compounds, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced forms.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoro-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its potential anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
3-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the fluorine atom and has a different position for the hydroxyl group.
Uniqueness
3-Chloro-4-fluoro-5-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H4ClFO3 |
---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |
InChI Key |
YYCGSIRXDDSMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)C(=O)O |
Origin of Product |
United States |
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